molecular formula C21H24O2 B1147300 Pregna-1,4,9(11),16-tetraene-3,20-dione CAS No. 117048-56-3

Pregna-1,4,9(11),16-tetraene-3,20-dione

Cat. No.: B1147300
CAS No.: 117048-56-3
M. Wt: 308.4 g/mol
InChI Key: DNUWMYUNKVSEGO-LNHIOMRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-1,4,9(11),16-tetraene-3,20-dione: is a steroidal compound that serves as a crucial intermediate in the synthesis of corticosteroids. It is widely used in the pharmaceutical industry due to its role in the production of various corticosteroid medications .

Mechanism of Action

Target of Action

Pregna-1,4,9(11),16-tetraene-3,20-dione, also known as pregnatetraenedione, is primarily used as a precursor for the synthesis of corticosteroids in the pharmaceutical industry . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.

Mode of Action

As a precursor to corticosteroids, it likely contributes to the production of these hormones, which bind to the glucocorticoid receptor, translocate into the nucleus, bind to dna, and alter gene transcription .

Biochemical Pathways

Pregnatetraenedione is synthesized from phytosterols via a combined microbial and chemical process . The process involves the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . This is followed by a four-step chemical process: hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .

Result of Action

As a precursor to corticosteroids, pregnatetraenedione contributes to the production of these hormones, which have potent anti-inflammatory and immunosuppressive properties . They are used in the treatment of a variety of conditions, including inflammatory diseases, autoimmune disorders, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microbial and Chemical Process: One of the greener and more economical routes for synthesizing Pregna-1,4,9(11),16-tetraene-3,20-dione involves the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC) using an engineered strain of .

    Chemical Synthesis: Another method involves the synthesis of 21-acetoxythis compound from 9α-hydroxyandrostenedione.

Industrial Production Methods: The industrial production of this compound typically involves the chemical synthesis from phytosterols or other steroidal precursors. The process is optimized for higher yields and cost-effectiveness .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure that allows for the efficient synthesis of various corticosteroids. Its ability to undergo multiple chemical transformations makes it a versatile intermediate in steroid chemistry .

Properties

CAS No.

117048-56-3

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

(10S,13S)-17-acetyl-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H24O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8-10,12,16,18H,4-5,7,11H2,1-3H3/t16?,18?,20-,21+/m0/s1

InChI Key

DNUWMYUNKVSEGO-LNHIOMRXSA-N

SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C

Isomeric SMILES

CC(=O)C1=CCC2[C@@]1(CC=C3C2CCC4=CC(=O)C=C[C@@]43C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C

Synonyms

1,4,9(11),16-Tetraenepregna-3,20-dione; 

Origin of Product

United States
Customer
Q & A

Q1: What is the basic structural makeup of Pregna-1,4,9(11),16-tetra­ene-3,20-dione?

A1: Pregna-1,4,9(11),16-tetra­ene-3,20-dione is a steroid derivative composed of four rings. It features a planar cyclo­hexa­dienone ring. Additionally, it contains a cyclo­hexane ring adopting a chair conformation, a cyclo­hexene ring in a sofa conformation, and a cyclo­pentene ring exhibiting an envelope conformation [].

Q2: How does the crystal structure of Pregna-1,4,9(11),16-tetra­ene-3,20-dione stabilize?

A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonding [].

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